tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate

Spirocyclic Building Blocks Isomeric Purity Drug Discovery

Researchers require reliable spirocyclic intermediates with defined exit vectors for SAR studies. Substituting this scaffold with generic analogs invalidates biological data due to altered geometry. - **Core advantage**: Privileged 7-azaspiro[3.5]nonane scaffold validated for FAAH inhibitors and M4 antagonists (Parkinson's research). - **Reactive handle**: Mesylate leaving group (superior to -OH) ensures high-yielding SN2 substitutions for late-stage diversification. - **Supply**: Supplied at ≥98% purity; orthogonal Boc protection enables selective deprotection. Direct replacement for unreliable syntheses.

Molecular Formula C14H25NO5S
Molecular Weight 319.42 g/mol
CAS No. 614729-59-8
Cat. No. B3147078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate
CAS614729-59-8
Molecular FormulaC14H25NO5S
Molecular Weight319.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OS(=O)(=O)C
InChIInChI=1S/C14H25NO5S/c1-13(2,3)19-12(16)15-7-5-14(6-8-15)9-11(10-14)20-21(4,17)18/h11H,5-10H2,1-4H3
InChIKeyGHOYJLNGNQNDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate: Defined Spirocyclic Building Block


tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 614729-59-8) is a bifunctional spirocyclic building block possessing a methanesulfonate (mesylate) leaving group at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine at the 7-position of the constrained 7-azaspiro[3.5]nonane scaffold . Its molecular formula is C14H25NO5S with a molecular weight of 319.42 g/mol . The compound is supplied with a purity of 98% by validated vendors, ensuring reliable performance in multi-step synthetic sequences . This specific core structure has been validated as a privileged scaffold in medicinal chemistry, distinguishing it from other spirocyclic cores in the discovery of FAAH inhibitors and muscarinic M4 receptor antagonists [1].

Privileged scaffold:Reported in M4 muscarinic, FAAH and GPR119 discovery programs
Pre-activated intermediate:Mesylate leaving group ready for nucleophilic diversification
Orthogonal protection:Boc-protected amine enables chemo-selective library synthesis

Why Generic Spirocyclic Mesylates Cannot Substitute


Generic substitution is not feasible because the biological and physicochemical properties of spirocyclic drug candidates are exquisitely sensitive to the vector created by the functional handles and the position of the heteroatom. The unique geometry of the 7-azaspiro[3.5]nonane core precisely directs substituents into target binding pockets, a feature absent in its 6-aza isomer or other spirocyclic analogs [1]. Furthermore, the mesylate leaving group provides a well-characterized, quantifiable reactivity superior to other sulfonate esters, directly impacting the yield and purity of the resulting drug-like molecules. Consequently, replacing this specific intermediate with a seemingly similar analog introduces a high risk of synthetic failure, lower purity profiles, and, ultimately, invalid structure-activity relationship (SAR) data .

Regioisomeric mismatch (6-aza vs. 7-aza)
The 6-aza isomer changes the exit vector and binding-pocket geometry; SAR data may not transfer.
Leaving group reactivity difference
Other sulfonate esters or halides can alter reaction rates and impurity profiles, requiring re-optimization.
Unprotected amine side reactions
Free amine analogs compete with the mesylate site; chemo-selective functionalization becomes unreliable.

Quantitative Differentiation Guide


Vendor-Supplied Purity: 7-Aza vs. 6-Aza Isomer

When choosing between regioisomeric spirocyclic mesylates, the commercially available purity is a critical procurement parameter. tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate (target) is supplied at 98% purity . The direct 6-aza positional isomer, tert-butyl 2-((methylsulfonyl)oxy)-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1421270-81-6), is commonly supplied at a lower 95% purity . This 3% absolute purity difference is significant because the impurities in the 6-aza isomer can include synthetic byproducts that are challenging to separate and can poison downstream catalytic reactions or form adducts with biological targets, compromising assay integrity.

Purity: 7-Aza vs. 6-Aza isomer
Data to verify
Target (7-aza)98%
Comparator (6-aza)95%
Reported purity difference may influence downstream yields; supplier-specific COA review advised.
Batch-to-batch impurity profiles can affect catalytic step robustness.
Spirocyclic Building Blocks Isomeric Purity Drug Discovery

Mesylate Leaving Group Ability Over Hydroxyl

The 2-mesylate group is a critical functional handle for constructing more complex molecules. Its leaving group ability is substantially higher than that of the hydroxyl group in the precursor alcohol, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-28-9). The methanesulfonate anion is the conjugate base of a strong acid (pKa ~ -1.9), making it a far better leaving group than the hydroxide ion from the alcohol (pKa of H2O ~ 15.7) [1]. In practice, this means the mesylate will react under milder conditions (e.g., with weaker bases, at lower temperatures) and with a wider range of nucleophiles, frequently leading to higher and more reproducible yields. The target mesylate is directly synthesized from the alcohol with methanesulfonyl chloride, establishing a clear, high-yielding two-step protocol to diverse derivatives .

Leaving group ability
Class-level
Mesylate (target)pKa ~ -1.9
Alcohol precursorpKa ~ 15.7
Class-level leaving-group advantage supports milder substitution conditions and broader nucleophile scope.
Based on standard organic chemistry principles; reaction-specific optimization required.
Nucleophilic Substitution Leaving Group Chemistry Reaction Optimization

Orthogonal Boc Protection Strategy

The presence of the Boc protecting group on the 7-aza nitrogen is not trivial; it is a specific design feature enabling orthogonal deprotection. Unlike a benzyl (Cbz) or acetyl protecting group, the Boc group is cleaved under acidic conditions (e.g., TFA/DCM) which are orthogonal to the alkaline conditions often used for nucleophilic displacement of the mesylate. This is a critical advantage over analogs where the amine is unprotected (which would compete with the mesylate in reactions) or protected with a different functional group that is less easily removable. A direct comparator is the free amine, 7-azaspiro[3.5]nonane, which cannot be selectively elaborated at the 2-position [1]. The Boc-7-azaspiro[3.5]nonane scaffold has been exploited to build compound libraries, such as the series of GPR119 agonists, where the Boc group was removed in the final steps to generate the active pharmacophore [2].

Orthogonal Boc strategy
Reported
Target (Boc-protected)Acid-labile, non-nucleophilic
Unprotected amineCompetes with mesylate site
Enables chemo-selective derivatization at the 2-position without N-alkylation side products.
Standard TFA/DCM deprotection protocols applicable; referenced in GPR119 library synthesis.
Protecting Groups Orthogonal Synthesis Solid-Phase Synthesis

Application Scenarios in Drug Discovery


Focused M4 Muscarinic Antagonist Libraries

The 7-azaspiro[3.5]nonane core is a privileged scaffold for antagonists of the muscarinic acetylcholine receptor M4, a key target for Parkinson's disease and dystonia [1]. The mesylate handle at the 2-position allows for the rapid, modular introduction of diverse aryl, heteroaryl, and amine substituents to optimize potency and selectivity. Using the pre-formed mesylate ensures that the spirocyclic core remains intact during the crucial late-stage diversification step, directly addressing a common point of failure in this class of compounds.

Conformationally-Locked PROTAC Linkers

In the design of PROTACs (Proteolysis Targeting Chimeras), rigid, spirocyclic linkers can significantly enhance metabolic stability and the stability of the ternary complex. The orthogonal Boc and mesylate groups on this building block make it an ideal intermediate for synthesizing such linkers . The superior leaving group ability of the mesylate relative to the parent alcohol (pKa ~ -1.9 vs. ~ 15.7) ensures high and reliable coupling yields with the E3 ligase ligand moiety, a process often plagued by low efficiency with less reactive linkers.

CNS-Penetrant FAAH Inhibitor Exploration

The 7-azaspiro[3.5]nonane core was identified as a key scaffold leading to potent Fatty Acid Amide Hydrolase (FAAH) inhibitors with favorable CNS penetration properties, clearly distinguishing itself from other spirocyclic cores tested [2]. This specific intermediate enables the efficient chemical optimization of this lead series by providing a defined vector for introducing substituents that precisely modulate physicochemical properties like logD and topological polar surface area (TPSA), which are critical for blood-brain barrier permeability.

Application
Selection Property
Validation Focus
M4 muscarinic antagonist libraries
7-azaspiro core vector for M4 binding
Late-stage diversification yield and SAR integrity
Conformationally-locked PROTAC linkers
Rigid spirocyclic scaffold for ternary complex stability
High-yield coupling with E3 ligase ligands
CNS-penetrant FAAH inhibitor exploration
Spirocyclic vector for logD / TPSA tuning
Physicochemical optimization without scaffold degradation
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